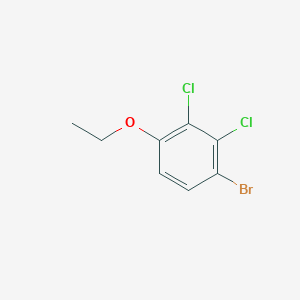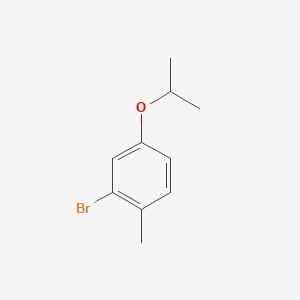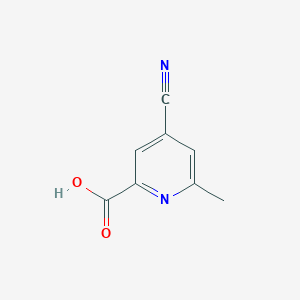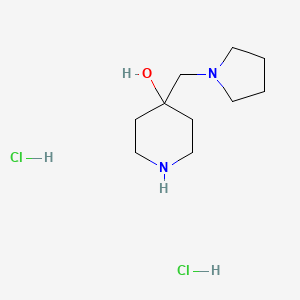![molecular formula C14H23ClN2O2S B1376571 N-[(1-aminocyclohexyl)methyl]-4-methylbenzene-1-sulfonamide hydrochloride CAS No. 1423032-54-5](/img/structure/B1376571.png)
N-[(1-aminocyclohexyl)methyl]-4-methylbenzene-1-sulfonamide hydrochloride
Descripción general
Descripción
N-[(1-aminocyclohexyl)methyl]-4-methylbenzene-1-sulfonamide hydrochloride, also known as NACM, is a highly versatile chemical compound used in a variety of scientific research applications. NACM is a white crystalline compound that is soluble in water and has a melting point of approximately 230°C. It is an important reagent in organic chemistry due to its ability to undergo a wide range of reactions, including substitution, oxidation, and reduction. NACM is also used in a variety of biochemical and physiological experiments, as well as in a range of lab experiments.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
N-[(1-aminocyclohexyl)methyl]-4-methylbenzene-1-sulfonamide hydrochloride derivatives have been studied for their antimicrobial properties. Konovalova et al. (2021) synthesized derivatives and evaluated their biological activity against various bacteria and fungi, finding bactericidal and fungicidal activities at certain concentrations. Particularly, N-{2-hydroxy-5-[(4-methylbenzene-1-sulfonyl)amino]phenyl}benzamide showed a minimum inhibitory concentration of 31.2 μg/ml against bacteria Mycobacterium luteum and N-{2-hydroxy-3-methyl-5-[(4-methylbenzene-1-sulfonyl)amino]phenyl}benzamide against fungi Aspergillus niger was also 31.2 μg/ml Konovalova et al., 2021.
Anticancer Properties
Cumaoğlu et al. (2015) synthesized compounds bearing the sulfonamide fragment and evaluated their anti-cancer activity against various cancer cell lines. The compounds significantly reduced cell proliferation and induced mRNA expression of pro-apoptotic genes. The activation of these apoptotic genes is probably mediated by the activation of p38, indicating a potential pathway for anticancer effects Cumaoğlu et al., 2015.
Synthesis and Characterization
Research also focuses on the synthesis and characterization of sulfonamide derivatives for various applications. For instance, Yun-xia (2004) explored the synthesis of two sulfonamide dye intermediates, emphasizing the reaction conditions and product yields, which can be significant for industrial applications Yun-xia, 2004. Similarly, Saleem et al. (2018) reported the synthesis, characterization, and computational docking studies of novel sulfonamide derivatives, highlighting their potential as antibacterial agents against resistant pathogens Saleem et al., 2018.
Propiedades
IUPAC Name |
N-[(1-aminocyclohexyl)methyl]-4-methylbenzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S.ClH/c1-12-5-7-13(8-6-12)19(17,18)16-11-14(15)9-3-2-4-10-14;/h5-8,16H,2-4,9-11,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYHRUYTQSIKLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2(CCCCC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1423032-54-5 | |
| Record name | N-[(1-aminocyclohexyl)methyl]-4-methylbenzene-1-sulfonamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Benzo[d]thiazole-5-carboxamide](/img/structure/B1376493.png)

![5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole](/img/structure/B1376497.png)

![N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1376501.png)





